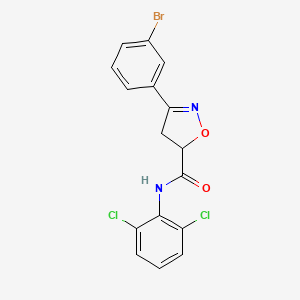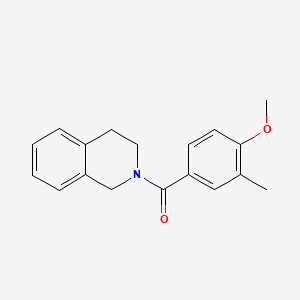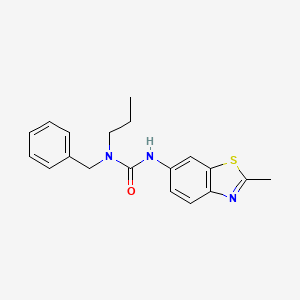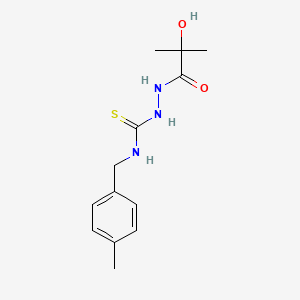
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, commonly known as BRD0705, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and inflammation. Therefore, BRD4 has emerged as a promising target for the development of novel therapeutics for cancer and inflammatory diseases.
Mecanismo De Acción
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide contains two bromodomains that recognize acetylated lysine residues on histone proteins, leading to the recruitment of transcriptional co-activators and the activation of gene expression. BRD0705 binds to the acetyl-lysine recognition pocket of the bromodomain, thereby blocking the interaction between this compound and its co-activators and inhibiting the transcriptional activity of this compound.
Biochemical and Physiological Effects:
BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the migration and invasion of cancer cells. In addition, BRD0705 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia, suggesting its potential as an anti-inflammatory agent. However, the exact biochemical and physiological effects of BRD0705 on different cell types and tissues are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRD0705 in lab experiments is its high potency and selectivity for 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. This allows researchers to specifically target the transcriptional activity of this compound without affecting other bromodomain-containing proteins. However, one of the limitations of using BRD0705 is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of BRD0705. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in in vivo models. Another direction is the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. In addition, the identification of biomarkers that predict the response to BRD0705 treatment could help to personalize its use in clinical settings. Finally, the development of more potent and selective 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibitors could lead to the discovery of novel therapeutics for cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
BRD0705 has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have shown that BRD0705 inhibits the proliferation and survival of cancer cells, including acute myeloid leukemia (AML), multiple myeloma, and breast cancer cells. In addition, BRD0705 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and microglia, suggesting its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N2O2/c17-10-4-1-3-9(7-10)13-8-14(23-21-13)16(22)20-15-11(18)5-2-6-12(15)19/h1-7,14H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOEZUNWZUMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)

![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
![2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4771572.png)
![2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)
![4-{[4-(3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B4771612.png)

![ethyl 2-[(ethoxyacetyl)amino]benzoate](/img/structure/B4771618.png)
![N-benzyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4771623.png)
